molecular formula C10H13N3O B6462180 5-butyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 2325814-47-7

5-butyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6462180
CAS No.: 2325814-47-7
M. Wt: 191.23 g/mol
InChI Key: WWZPIIIACYIUBG-UHFFFAOYSA-N
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Description

5-butyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that belongs to the pyrazolopyrazine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrazine ring. The presence of a butyl group at the 5-position of the pyrazole ring adds to its unique chemical properties. Compounds in this family are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 3,5-dimethyl pyrazole with acetophenone derivatives. The resulting intermediates are then subjected to N-propargylation followed by cyclization using cesium carbonate in methanol . The reaction conditions often require careful control of temperature and solvent to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as concentration, temperature, and reaction time, is crucial for achieving consistent quality in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-butyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolopyrazine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-butyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one stands out due to its unique structural features and diverse biological activities. The presence of the butyl group and the fused ring system contributes to its distinct chemical properties and potential therapeutic applications. Its ability to inhibit HIV-1 integrase and induce apoptosis in cancer cells highlights its significance in medicinal chemistry research.

Properties

IUPAC Name

5-butylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-2-3-6-12-7-8-13-9(10(12)14)4-5-11-13/h4-5,7-8H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZPIIIACYIUBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=CN2C(=CC=N2)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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